molecular formula C24H30N4O4S B2614200 1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1252910-92-1

1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2614200
CAS No.: 1252910-92-1
M. Wt: 470.59
InChI Key: IASZCGYRQSUVGK-UHFFFAOYSA-N
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Description

1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a piperazine ring substituted with a methoxyphenyl group, and an oxoethyl linkage. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as thiophene derivatives and amidines, under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thieno[3,2-d]pyrimidine intermediate.

    Methoxyphenyl Substitution: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using methoxybenzene and a suitable electrophile.

    Oxoethyl Linkage Formation: The oxoethyl linkage is formed through acylation reactions, where an acylating agent reacts with the piperazine derivative.

    Final Coupling: The final step involves coupling the thieno[3,2-d]pyrimidine core with the piperazine derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. Purification methods such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the oxoethyl linkage, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand for various biological receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and its thieno[3,2-d]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to interact with multiple biological targets and its potential therapeutic effects further highlight its uniqueness compared to similar compounds.

Properties

CAS No.

1252910-92-1

Molecular Formula

C24H30N4O4S

Molecular Weight

470.59

IUPAC Name

1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H30N4O4S/c1-17(2)8-10-27-23(30)22-20(9-15-33-22)28(24(27)31)16-21(29)26-13-11-25(12-14-26)18-4-6-19(32-3)7-5-18/h4-7,9,15,17H,8,10-14,16H2,1-3H3

InChI Key

IASZCGYRQSUVGK-UHFFFAOYSA-N

SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

solubility

not available

Origin of Product

United States

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